molecular formula C10H12BrNSi B15066546 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine

Cat. No.: B15066546
M. Wt: 254.20 g/mol
InChI Key: RTCUFWFLWAXHGH-UHFFFAOYSA-N
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Description

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12BrNSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom and a trimethylsilyl-ethynyl group attached to the pyridine ring makes this compound unique and valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine typically involves the bromination of 2-((trimethylsilyl)ethynyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    N-Bromosuccinimide (NBS): Used for bromination reactions.

    Palladium Catalysts: Used in coupling reactions.

    Lithium Aluminum Hydride (LiAlH4): Used in reduction reactions.

Major Products Formed

    Substituted Pyridines: Formed through substitution reactions.

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

    Reduced Pyridines: Formed through reduction reactions.

Scientific Research Applications

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-((trimethylsilyl)ethynyl)pyridine largely depends on the specific reactions it undergoes. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds by coordinating with the bromine atom and the trimethylsilyl-ethynyl group. This coordination activates the compound for subsequent reactions with boronic acids or other coupling partners .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-3-((trimethylsilyl)ethynyl)pyridin-2-amine
  • 3-Bromo-5-((trimethylsilyl)ethynyl)benzenesulfonyl fluoride
  • 2-((Trimethylsilyl)ethynyl)pyridine

Uniqueness

3-Bromo-2-((trimethylsilyl)ethynyl)pyridine is unique due to the specific positioning of the bromine atom and the trimethylsilyl-ethynyl group on the pyridine ring. This unique structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H12BrNSi

Molecular Weight

254.20 g/mol

IUPAC Name

2-(3-bromopyridin-2-yl)ethynyl-trimethylsilane

InChI

InChI=1S/C10H12BrNSi/c1-13(2,3)8-6-10-9(11)5-4-7-12-10/h4-5,7H,1-3H3

InChI Key

RTCUFWFLWAXHGH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=CC=N1)Br

Origin of Product

United States

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